Clorprenaline
Description
See also: Clorprenaline Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5588-22-7 (hydrochloride, monohydrate), 6933-90-0 (hydrochloride) | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048316 | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3811-25-4 | |
| Record name | Clorprenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CLORPRENALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4327W76O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Discovery of Clorprenaline
Clorprenaline, also known as isoprophenamine, was first described in scientific literature in 1956. wikipedia.org Research published in the Journal of the American Pharmaceutical Association detailed the pharmacological actions of 1-o-chlorophenyl-2-isopropylaminoethanol, identifying it as a bronchodilator. wikipedia.org This initial work laid the foundation for its development and subsequent use, primarily in Japan, where it is marketed under numerous brand names including Asnormal, Bazarl, and Restanolon. wikipedia.org The compound is chemically classified as a member of the monochlorobenzenes and ethanolamines. nih.gov
Below is a table detailing some of the chemical properties of this compound.
| Property | Value |
| IUPAC Name | 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol |
| Chemical Formula | C11H16ClNO |
| Molar Mass | 213.71 g·mol−1 |
| CAS Number | 3811-25-4 |
Clorprenaline As a Sympathomimetic Agent and Bronchodilator
Clorprenaline functions as a sympathomimetic agent, meaning it mimics the effects of stimulating the sympathetic nervous system. nih.gov Specifically, it is a β-adrenergic receptor agonist with a selective affinity for β2-receptors. patsnap.comcymitquimica.commedchemexpress.com These receptors are predominantly located in the smooth muscle cells of the bronchi in the lungs. patsnap.compatsnap.com
The mechanism of action for its bronchodilator effect involves the following steps:
this compound binds to β2-adrenergic receptors on bronchial smooth muscle. patsnap.com
This binding activates the enzyme adenylate cyclase. patsnap.compatsnap.com
Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.compatsnap.com
Increased intracellular levels of cAMP lead to the activation of protein kinase A (PKA). patsnap.com
PKA then phosphorylates various proteins, resulting in a decrease in intracellular calcium concentrations. patsnap.com
This reduction in calcium causes the relaxation of the bronchial smooth muscle, leading to the widening of the airways (bronchodilation). patsnap.compatsnap.com
This cascade of events results in improved airflow to the lungs, alleviating breathing difficulties associated with bronchoconstriction. patsnap.com
Therapeutic Relevance in Respiratory Disorders E.g., Asthma, Chronic Bronchitis, Copd
The primary therapeutic application of clorprenaline is in the management of respiratory conditions characterized by airway obstruction. cymitquimica.compatsnap.com Its efficacy as a potent bronchodilator makes it a valuable agent for treating diseases such as asthma, chronic bronchitis, and other chronic obstructive pulmonary diseases (COPD). cymitquimica.compatsnap.com By relaxing the airway muscles, this compound helps to relieve symptoms like wheezing, coughing, and shortness of breath. nih.govmednexus.org
In addition to its direct bronchodilator effects, some research suggests that this compound may possess anti-inflammatory properties. patsnap.com It has been found to inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells. patsnap.com This dual action of bronchodilation and anti-inflammation could make it particularly effective in managing respiratory disorders where both bronchoconstriction and inflammation are key pathological features. patsnap.com
Preclinical Research and in Vivo Studies of Clorprenaline
Use as a Bronchodilator
Clorprenaline is clinically used as a bronchodilator for the management of respiratory conditions characterized by bronchospasm. nih.govpatsnap.com Its ability to relax the smooth muscles of the airways makes it effective for treating bronchial asthma and bronchitis. medkoo.compatsnap.com By widening the bronchial passages, it helps to improve airflow and alleviate breathing difficulties. nih.gov
Role in Veterinary Medicine
In veterinary medicine, this compound has been utilized, sometimes illicitly, as a growth-promoting agent in livestock. medkoo.comcaymanchem.com Its β2-agonist properties can increase muscle mass and decrease fat deposition, improving the lean meat ratio in animals. ebi.ac.ukmedkoo.com This application has led to the need for sensitive detection methods to monitor for this compound residues in animal-derived food products to prevent unintended human exposure. ebi.ac.uknih.gov
Application in Scientific Research
This compound serves as a standard analytical reference in various research settings. sigmaaldrich.com It is used in the development and validation of analytical methods, such as chromatography and immunoassays, for detecting β-agonists in different matrices like pork, plasma, and urine. sigmaaldrich.comnih.gov Deuterated forms of this compound, such as (±)-Clorprenaline-d7, are synthesized for use as internal standards in quantification studies using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring accurate measurement. caymanchem.comsigmaaldrich.com Its potential for asthma research is also a subject of interest. medchemexpress.com
Analytical Methodologies for Clorprenaline Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound. sigmaaldrich.com Reverse-phase (RP) HPLC methods are common, often utilizing a C18 or a specialized column like Newcrom R1. sielc.com A typical mobile phase consists of acetonitrile (B52724) and water, with an acid such as phosphoric or formic acid added to control pH and improve peak shape. sielc.com UV detection is commonly set at a specific wavelength, for example, 225 nm, for quantification. benthamdirect.comresearchgate.net These methods are scalable and can be adapted for fast UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Source |
|---|---|---|
| Column | Boston Green ODS | benthamdirect.com |
| Mobile Phase | Acetonitrile, water, phosphoric acid | sielc.com |
| Detection | UV at 225 nm | benthamdirect.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the determination of this compound, particularly for residue analysis in complex matrices. spkx.net.cn This method offers high sensitivity and specificity. For robust quantification, isotopically labeled internal standards like this compound-(isopropyl-d7) are often employed to correct for variations during sample preparation and analysis. caymanchem.comsigmaaldrich.com GC-MS has been successfully used to determine this compound and other β-agonists in samples like prepared frozen foods and for multiresidue analysis in tea. spkx.net.cnresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a rapid and sensitive method for screening this compound. assaygenie.com Competitive-ELISA is a common format where this compound in a sample competes with a labeled antigen for a limited number of antibody binding sites. assaygenie.comacebiolab.com The signal generated is inversely proportional to the concentration of this compound in the sample. assaygenie.com These kits are used for detecting the compound in various samples, including serum, urine, and tissue. assaygenie.comacebiolab.com
Table 3: Performance of a this compound ELISA Kit
| Parameter | Value | Source |
|---|---|---|
| Assay Type | Competitive-ELISA | assaygenie.com |
| Sensitivity | 0.05 ppb (ng/mL) | assaygenie.comacebiolab.com |
| Detection Limit (Urine) | 0.5 ppb | assaygenie.com |
| Cross-Reactivity (this compound) | 100% | assaygenie.com |
| Cross-Reactivity (Tulobuterol) | 91% | assaygenie.com |
In one study, an indirect competitive ELISA (ic-ELISA) developed for pig urine samples showed a limit of detection of 0.104 ng/mL and a linear range of 0.104–1.818 ng/mL. tandfonline.comtandfonline.com
Charged Cyclodextrin-Capillary Zone Electrophoresis (CD-CZE)
Charged cyclodextrin-capillary zone electrophoresis (CD-CZE) is an advanced analytical technique used for the separation of chiral compounds like this compound. This compound has been successfully separated using capillary electrophoresis (CE) with charged cyclodextrins such as sulfobutylether-β-cyclodextrin (SBE-β-CD). selleckchem.com
Detailed Research Findings: Research has demonstrated the effectiveness of CD-CZE for the enantiomeric separation of β-agonists. In these methods, charged cyclodextrins are added to the background electrolyte. The cyclodextrin's hydrophobic cavity includes the analyte, and the differential interaction between the enantiomers and the chiral selector (the cyclodextrin) leads to their separation as they migrate at different velocities under the electric field.
One study reported the separation of this compound enantiomers with a resolution greater than 1.2 using charged CD-CZE with sulfobutylether (SBE)-β-CD or β-CD-phosphate. selleckchem.com Another study found that an optimum separation was achieved with a concentration of 60 mM of hydroxypropyl-β-cyclodextrin (HP-β-CD). selleckchem.com The use of charged cyclodextrins provides an additional separation mechanism based on electrostatic interactions, enhancing the resolution between the enantiomers. This technique is highly valuable for pharmacokinetic studies where the activity of individual enantiomers needs to be assessed.
Table 4: Parameters for this compound Analysis using CD-CZE
| Parameter | Condition | Source |
|---|---|---|
| Technique | Charged Cyclodextrin-Capillary Zone Electrophoresis (CD-CZE) | selleckchem.com |
| Chiral Selector | Sulfobutylether (SBE)-β-CD or β-CD-phosphate | selleckchem.com |
| Resolution | > 1.2 | selleckchem.com |
Compound Names Mentioned
Stereoselective Synthesis of this compound
The biological activity of this compound resides primarily in a single enantiomer, making stereoselective synthesis crucial for producing pharmacologically relevant material. The key challenge is the creation of the chiral center at the hydroxyl-bearing carbon with a high degree of enantiomeric purity.
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique for the enantioselective synthesis of chiral alcohols, which are key precursors to compounds like (R)-Clorprenaline. wikipedia.org This method often utilizes ruthenium catalysts complexed with chiral ligands to facilitate the stereoselective reduction of a prochiral ketone. units.it
A notable approach involves the ATH of halo-substituted aryl methyl ketones. researchgate.netnih.gov In the synthesis of (R)-Clorprenaline, the precursor 2-chloro-1-(2-chlorophenyl)ethanone (B3024693) is reduced to the corresponding chiral halohydrin. researchgate.netnih.gov This reaction has been optimized using a Ruthenium-N-(borneol-10-sulfonyl)-DPEN (Ru-CsDPEN) catalyst in a sodium formate (B1220265)/water (HCOONa/H₂O) system, achieving an exceptional enantiomeric excess (ee) of up to 99.7%. researchgate.netnih.gov The resulting chiral halohydrin is then converted to the final (R)-Clorprenaline product. researchgate.net
Table 1: Asymmetric Transfer Hydrogenation for (R)-Clorprenaline Precursor
| Parameter | Details | Reference |
|---|---|---|
| Substrate | 2-chloro-1-(2-chlorophenyl)ethanone | researchgate.net, nih.gov |
| Catalyst | Ru-CsDPEN | researchgate.net, nih.gov |
| Hydrogen Source | HCOONa/H₂O system | researchgate.net, nih.gov |
| Product | Chiral halohydrin | researchgate.net, nih.gov |
| Enantiomeric Excess (ee) | Up to 99.7% | researchgate.net, nih.gov |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral intermediates. nih.gov The use of whole-cell biocatalysts or isolated enzymes can provide access to enantiomerically pure building blocks under mild reaction conditions. nih.govnih.gov
For this compound synthesis, research has demonstrated the use of whole cells of microorganisms for the stereoselective reduction of ketone precursors. nih.gov Specifically, the asymmetric reduction of 2'-chloroacetophenone (B1665101) has been successfully carried out using the yeast Saccharomyces cerevisiae B5. nih.gov This bioreduction yields the chiral alcohol (R)-2'-chloro-1-phenylethanol, a key intermediate for (R)-Clorprenaline. nih.gov The search for novel biocatalysts has also explored marine-derived fungi and even common weeds, which have proven effective in the stereoselective reduction of various prochiral ketones to their corresponding chiral alcohols with high conversion rates and excellent enantiomeric excess. researchgate.net These methods leverage cellular enzymes like oxidoreductases, which are valuable tools for creating chiral alcohols and amines. nih.govumich.edu
Hapten Synthesis for Antibody Development
The development of immunoassays for detecting this compound requires the production of specific monoclonal antibodies (mAbs). frontiersin.org This is achieved by designing and synthesizing a hapten—a small molecule derivative of this compound that can be conjugated to a larger carrier protein to elicit an immune response. frontiersin.orgrsc.org
A successful synthesis of a this compound-hapten (CLP-hapten) has been reported, designed to expose key structural features of the parent molecule to the immune system. frontiersin.orgnih.gov The synthesis involves a multi-step process that introduces a linker arm with a terminal carboxyl group, which is necessary for covalent bonding to carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA). frontiersin.orgnih.gov This conjugation is typically achieved using carbodiimide (B86325) chemistry, for instance, with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group for reaction with amine groups on the protein. nih.gov The resulting immunogen (CLP-BSA) is then used to immunize animals to generate the desired antibodies. frontiersin.org
Table 2: Synthetic Scheme for this compound-Hapten (CLP-Hapten)
| Step | Description | Reference |
|---|---|---|
| 1 | Protection of a chlorophenyl starting material with H₂SO₄ in ethanol. | frontiersin.org |
| 2 | Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane. | frontiersin.org |
| 3 | Bromination of the acetyl group using N-bromosuccinimide (NBS) in methanol. | frontiersin.org |
| 4 | Reaction with isopropylamine to form the core this compound structure. | frontiersin.org |
| 5 | Introduction of a linker arm with a terminal carboxyl group to create the final hapten. | frontiersin.org |
Preparation of Deuterium-Labeled this compound (this compound-d7) for Research Applications
Deuterium-labeled compounds are indispensable tools in analytical chemistry, particularly as internal standards for quantitative analysis by mass spectrometry. mdpi.comkcl.ac.uk this compound-d7 is the deuterium-labeled isotopologue of this compound, where seven hydrogen atoms have been replaced by deuterium (B1214612). ontosight.aincats.io
The synthesis of deuterated compounds like this compound-d7 typically involves selective hydrogen-deuterium (H-D) exchange reactions. kcl.ac.uk While specific synthesis details for this compound-d7 are proprietary, the general methodology uses a deuterium source, most commonly deuterium oxide (D₂O), and a metal catalyst. mdpi.comkcl.ac.uk Catalysts such as palladium on carbon (Pd/C) are highly effective in facilitating H-D exchange at specific molecular positions under controlled conditions. kcl.ac.uk The resulting this compound-d7 has a higher mass than the unlabeled compound, allowing it to be distinguished in a mass spectrometer. Its chemical and chromatographic behavior, however, is nearly identical to that of this compound, making it an ideal internal standard for correcting for analyte loss during sample preparation and analysis, thereby ensuring accurate quantification. mdpi.com
Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the pharmacological profile of a lead compound. nih.gov These studies involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified to determine the effect of each structural feature on biological activity. nih.govumich.edu For this compound, a β2-adrenergic agonist, SAR studies are aimed at understanding the molecular requirements for receptor binding and activation, with the goal of improving potency and selectivity.
The core pharmacophore for high agonist activity in this class of compounds is generally a primary or secondary aliphatic amine separated by two carbons from a substituted benzene (B151609) ring. researchgate.net SAR studies on this compound analogues would focus on three key structural regions:
The Aromatic Ring: this compound features a chlorine atom at the ortho-position of the phenyl ring. The nature and position of substituents on this ring are critical determinants of both binding affinity and intrinsic activity. frontiersin.orgontosight.ai Synthesizing analogues with different substituents (e.g., hydroxyl, methyl, or other halogen groups) at various positions would help elucidate the electronic and steric requirements for optimal interaction with the β2-adrenergic receptor. ontosight.ai
The N-Alkyl Group: The isopropyl group on the terminal amine is crucial for β-adrenergic activity. ontosight.ai SAR studies often involve synthesizing derivatives with different alkyl groups (e.g., tert-butyl, ethyl) to probe how size and lipophilicity at this position affect potency and, importantly, selectivity between different β-receptor subtypes (β1 vs. β2). ontosight.ai
The Ethanolamine Side Chain: The hydroxyl group on the carbon adjacent to the phenyl ring is essential for binding, and its stereochemistry is paramount, with one enantiomer being significantly more active. Analogues could be synthesized to explore the impact of removing or modifying this hydroxyl group, although this is generally expected to drastically reduce or abolish agonist activity. ontosight.ai
Through the synthesis and biological evaluation of such analogues, researchers can build a comprehensive SAR model to guide the design of new derivatives with improved therapeutic properties. nih.gov
Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | (R)-Clorprenaline | | 2-chloro-1-(2-chlorophenyl)ethanone | | 2'-chloroacetophenone | | (R)-2'-chloro-1-phenylethanol | | Bovine Serum Albumin (BSA) | | this compound | | this compound-d7 | | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | | N-hydroxysuccinimide (NHS) | | Ovalbumin (OVA) | | Ruthenium-N-(borneol-10-sulfonyl)-DPEN (Ru-CsDPEN) | | Sodium formate | | Saccharomyces cerevisiae |
Future Directions and Advanced Research Perspectives for Clorprenaline
Exploration of Novel Therapeutic Applications Beyond Respiratory and Reproductive Health
While Clorprenaline is well-established for its bronchodilatory effects, emerging research indicates its potential utility in a broader range of medical conditions. The activation of β2-adrenergic receptors influences a variety of physiological processes, opening avenues for new therapeutic explorations.
Metabolic Disorders: Research has shown that β2-adrenergic agonists can influence metabolism by promoting muscular mass growth and decreasing fat accumulation. medchemexpress.com this compound, as a potent agonist, is considered a potential agent for research in this area. medchemexpress.comlarvol.com Its ability to modulate fat decomposition suggests a possible role in managing metabolic conditions where body composition is a key factor. mdpi.com
Inflammation and Immunology: this compound has demonstrated anti-inflammatory properties. patsnap.combocsci.com Its mechanism involves the inhibition of the release of inflammatory mediators such as histamine (B1213489) and leukotrienes from mast cells. patsnap.comgenome.jp This dual-action capability—bronchodilation and anti-inflammation—suggests its potential application in treating a variety of inflammatory conditions beyond the respiratory tract. patsnap.compatsnap.commedchemexpress.com The synergistic effect of combining this compound with anti-inflammatory agents like glycyrrhizinate is also being explored to manage conditions where both inflammation and smooth muscle constriction are present. patsnap.com
Oncology: The role of β2-adrenergic signaling in cancer progression is an area of active investigation. While direct studies on this compound's anti-cancer effects are limited, some research has included it in high-throughput drug screens against cancer cell lines. latrobe.edu.au For instance, it was part of a library of FDA-approved drugs tested in combination with a BCL-XL inhibitor to identify treatments for Pancreatic Ductal Adenocarcinoma (PDAC). latrobe.edu.au Further research is needed to determine if the β2-adrenergic agonism of this compound could be therapeutically harnessed in specific cancer contexts.
Integration with "Omics" Technologies (e.g., Pharmacogenomics, Proteomics) for Personalized Medicine Approaches
The advent of "omics" technologies offers the potential to tailor this compound therapy to individual patients, maximizing efficacy and minimizing variability in response.
Pharmacogenomics: The response to β2-agonist treatment can be influenced by genetic variations in the β2-adrenergic receptor gene (ADRB2). google.com Pharmacogenomics, which studies how genes affect a person's response to drugs, is a growing field. google.com For the this compound market, a key emerging trend is the focus on personalized medicine, which involves tailoring treatment to a patient's individual characteristics, including their genetic makeup. archivemarketresearch.com Although specific pharmacogenomic studies on this compound are not yet widespread, research into other β-agonists provides a framework for future investigations to identify genetic polymorphisms that predict patient response to this compound. google.com
Proteomics and Metabolomics: Proteomics, the large-scale study of proteins, and metabolomics, the study of metabolic processes, can provide insights into the downstream effects of this compound. Proteomic analyses could identify changes in protein expression in response to the drug, revealing new mechanisms of action or biomarkers of response. google.com Metabolomic studies have already been employed to understand how this compound is processed in the body. A study in swine identified various metabolites of this compound, including hydroxylated-clorprenaline and its conjugates, through mass spectrometry. ebi.ac.uk This type of research provides a scientific basis for understanding the drug's metabolic pathways, which is crucial for optimizing its use and ensuring safety. ebi.ac.uk
Advanced Drug Delivery Systems for Targeted this compound Administration
To improve the therapeutic index of this compound, researchers are exploring advanced drug delivery systems designed to target the drug to specific sites and control its release. bocsci.comcore.ac.ukutexas.edugoogleapis.comgoogleapis.comgoogle.com These systems aim to enhance bioavailability and reduce potential systemic side effects. mdpi.com
Nanoparticles: Nanoparticle-based drug delivery systems offer a promising approach for this compound. worldbrainmapping.org Nanocarriers such as polymeric nanoparticles can be engineered to encapsulate the drug, protecting it from degradation and facilitating targeted delivery. utexas.edumdpi.com Research has described the development of iron oxide nanospheres for use in electrodes to detect this compound, and similar nanoparticle technology could be adapted for therapeutic delivery. medchemexpress.com
Liposomes: Liposomes are vesicular structures made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov They are a versatile platform for drug delivery and have been considered for formulating β2-agonists. bocsci.comcore.ac.uk Liposomal formulations can alter the biodistribution of a drug, potentially increasing its concentration at the site of action while minimizing exposure to other tissues. googleapis.comgoogle.com
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, enhancing their solubility and stability. nih.gov This technology is particularly useful for poorly soluble drugs. bocsci.com Several studies have investigated the use of different types of cyclodextrins, such as sulfobutylether-β-cyclodextrin, for the enantioselective extraction or delivery of this compound. science.govcjph.com.cndntb.gov.ua These systems can be designed for controlled drug release, improving the pharmacokinetic profile of the administered drug. science.gov
| Delivery System | Description | Potential Advantages for this compound | Relevant Research Context |
|---|---|---|---|
| Nanoparticles | Tiny carriers (1-1000 nm) engineered to encapsulate drugs. worldbrainmapping.org | Targeted delivery, improved bioavailability, protection from degradation. mdpi.comworldbrainmapping.org | Mentioned as a potential drug for nanoparticle delivery systems. utexas.edugoogle.comgoogle.com |
| Liposomes | Spherical vesicles of phospholipid bilayers that can encapsulate drugs. nih.gov | Site-specific targeting, reduced systemic toxicity, delivery of various drug types. nih.govgoogle.com | Listed as a candidate for liposomal delivery. bocsci.comcore.ac.ukgoogleapis.com |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with drugs. nih.gov | Increased solubility, enhanced stability, controlled release. nih.govbocsci.com | Studied for enantioselective extraction and as a delivery vehicle. science.govcjph.com.cndntb.gov.ua |
Computational Chemistry and Molecular Modeling for Receptor-Ligand Interactions
Computational techniques are invaluable tools for understanding the molecular basis of this compound's action and for designing new, more effective β2-agonists. mdpi.com
Molecular Docking: This computational method predicts the preferred binding orientation of a ligand to its receptor. nih.gov Molecular docking studies have been used to investigate the interaction between this compound and the β2-adrenergic receptor. nih.gov In one study, this compound was used as a specific ligand to characterize an immobilized β2-adrenergic receptor column, and molecular docking was subsequently used to predict the binding sites of other bioactive compounds. nih.gov Such studies provide insights into the specific amino acid residues involved in binding, which is crucial for understanding agonist activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecules and complexes over time. nih.govscielo.org.za These simulations can be used to study the conformational changes in the β2-adrenergic receptor upon this compound binding, offering a deeper understanding of the activation mechanism. nih.govplos.org While specific MD simulation studies focused solely on this compound are emerging, the extensive research on other agonists with the β-adrenergic receptor provides a robust framework. plos.orgdovepress.combiorxiv.org These computational approaches can elucidate the structural basis for drug efficacy and selectivity, guiding the rational design of future therapeutics. mdpi.comdovepress.com
| Computational Technique | Application to this compound Research | Key Insights Provided |
|---|---|---|
| Molecular Docking | Predicts how this compound fits into the binding pocket of the β2-adrenergic receptor. nih.gov | Identifies key amino acid interactions, preferred binding poses, and helps in screening for new compounds. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of this compound and the receptor over time. nih.govscielo.org.za | Reveals conformational changes during binding, receptor activation mechanisms, and the stability of the drug-receptor complex. nih.govplos.org |
Q & A
Basic Research Questions
Q. What analytical techniques are commonly used to quantify Clorprenaline in biological samples, and how do their detection limits compare?
- Methodology : High-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA) are widely used. ELISA kits (e.g., Elabscience E-FS-E089) offer a detection limit of 0.25 ppb in serum and 0.5 ppb in urine/muscle, suitable for high-throughput screening . Ion-selective electrodes (ISEs) using Fe₂O₃-Clorprenaline/Tetraphenylborate nanospheres achieve nanomolar sensitivity, ideal for complex matrices like pork .
- Experimental Design : Validate methods via spike-and-recovery experiments and cross-validate with orthogonal techniques (e.g., LC-MS) to confirm specificity .
Q. How can researchers characterize the crystallographic structure of this compound and its derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks . ORTEP-3 software can visualize thermal ellipsoids and molecular packing .
- Data Interpretation : Compare bond lengths and angles with computational models (e.g., DFT) to identify deviations caused by steric effects or electronic interactions .
Q. What strategies ensure a comprehensive literature review on this compound’s pharmacological mechanisms?
- Methodology : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Use Boolean search terms (e.g., "this compound AND β2-adrenergic receptor") and filter by study type (e.g., in vivo, clinical trials). Cross-reference citations in seminal papers (e.g., Shao et al., 2016) to identify knowledge gaps .
- Data Synthesis : Tabulate findings by receptor affinity, therapeutic efficacy, and side-effect profiles to contextualize contradictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodology : Conduct interspecies comparative studies using standardized dosing (e.g., mg/kg) and sampling protocols. Control variables such as metabolic enzyme activity (e.g., CYP450 isoforms) and protein binding .
- Data Analysis : Apply mixed-effects modeling to account for inter-individual variability. Validate findings with in vitro hepatocyte assays to isolate metabolic pathways .
Q. What experimental approaches optimize this compound detection in complex matrices (e.g., serum with high lipid content)?
- Methodology : Preprocess samples with solid-phase extraction (SPE) to remove interferents. For ELISA, optimize blocking buffers (e.g., BSA vs. casein) to reduce nonspecific binding . For ISEs, functionalize electrodes with molecularly imprinted polymers (MIPs) to enhance selectivity .
- Validation : Perform matrix-matched calibration curves and assess recovery rates (85–115%) to ensure accuracy .
Q. How do regulatory classifications (e.g., HS codes) impact the international procurement of this compound for research?
- Methodology : Verify Harmonized System (HS) codes (e.g., 29221980) and FDA Preferred Term compliance to avoid customs delays. Document intended use (e.g., "non-clinical research") in import permits .
- Ethical Compliance : Adhere to the Nagoya Protocol for cross-border material transfers and maintain traceability records .
Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound efficacy studies?
- Methodology : Use nonlinear regression (e.g., sigmoidal Emax model) to estimate EC₅₀ values. Apply bootstrapping to quantify confidence intervals for small sample sizes .
- Data Interpretation : Stratify results by covariates (e.g., age, comorbidities) using ANOVA or mixed-effects models to identify confounding factors .
Tables for Key Comparisons
Table 1: Detection Limits of this compound Quantification Methods
| Method | Matrix | LOD | Reference |
|---|---|---|---|
| ELISA | Serum | 0.25 ppb | |
| ELISA | Urine | 0.5 ppb | |
| Ion-Selective Electrode | Pork | 1.2 nM |
Table 2: Regulatory Classifications of this compound
| Region | HS Code | Regulatory Body |
|---|---|---|
| United States | 29221980 | FDA |
| European Union | 29221980 | EMA |
| Global | SITC 51461 | World Customs Org. |
Ethical and Reproducibility Considerations
- Preclinical Studies : Follow NIH guidelines for animal welfare, including randomization and blinding .
- Human Studies : Obtain IRB approval and document informed consent for biospecimen use (e.g., serum, urine) .
- Data Transparency : Deposit raw data in repositories like Figshare and provide step-by-step protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
